Cas no 771574-78-8 (2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile)

2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile is a synthetic organic compound featuring a methoxy-substituted indole core conjugated with a propanedinitrile moiety. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and optoelectronic applications. The compound's extended π-conjugation system enhances its suitability for use as a building block in organic semiconductors, nonlinear optical materials, or fluorescent probes. Its electron-withdrawing dinitrile group and electron-donating methoxy-indole scaffold contribute to tunable charge-transfer characteristics, enabling precise modulation of electronic behavior. The compound may also serve as an intermediate in the synthesis of more complex heterocyclic systems for pharmaceutical or agrochemical research. Its stability and synthetic accessibility further support its utility in advanced chemical development.
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile structure
771574-78-8 structure
商品名:2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile
CAS番号:771574-78-8
MF:
メガワット:
CID:4658743

2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile 化学的及び物理的性質

名前と識別子

    • 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile

2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
3Y-5021-1MG
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile
771574-78-8 >90%
1mg
£37.00 2023-04-20
Key Organics Ltd
3Y-5021-0.5G
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile
771574-78-8 >90%
0.5 g
£385.00 2023-04-20
Key Organics Ltd
3Y-5021-5G
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile
771574-78-8 >90%
5g
£3,080.00 2023-04-20
Key Organics Ltd
3Y-5021-10G
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile
771574-78-8 >90%
10g
£5,775.00 2023-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00880354-1g
2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile
771574-78-8 90%
1g
¥4193.0 2023-04-07
Key Organics Ltd
3Y-5021-1G
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile
771574-78-8 >90%
1g
£770.00 2023-04-20
A2B Chem LLC
AI71936-1mg
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile
771574-78-8 >90%
1mg
$201.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618371-10mg
2-((5-Methoxy-1H-indol-3-yl)methylene)malononitrile
771574-78-8 98%
10mg
¥800.00 2024-07-28
A2B Chem LLC
AI71936-5mg
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile
771574-78-8 >90%
5mg
$214.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618371-1mg
2-((5-Methoxy-1H-indol-3-yl)methylene)malononitrile
771574-78-8 98%
1mg
¥499.00 2024-07-28

2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile 関連文献

2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrileに関する追加情報

Introduction to 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile (CAS No. 771574-78-8)

2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile, identified by its Chemical Abstracts Service (CAS) number 771574-78-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 5-methoxy-1H-indol-3-yl moiety and a methylidene group within its backbone suggests intriguing electronic and steric properties that make it a valuable candidate for further investigation.

The compound’s structure consists of a propanedinitrile core, which is a well-known functional group in synthetic chemistry, often employed in the development of bioactive molecules. The integration of the 5-methoxyindole moiety introduces aromaticity and potential hydrogen bonding capabilities, which are critical for molecular recognition processes. Such features are frequently exploited in the design of pharmacophores targeting various biological pathways.

In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. The 5-methoxyindole scaffold, in particular, has been extensively studied for its roles in modulating neurological functions, anti-inflammatory responses, and even antitumor properties. This has spurred interest in compounds like 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile, as they may serve as lead structures or intermediates in the synthesis of novel therapeutic agents.

The methylidene group within the molecule contributes to its reactivity, allowing for further functionalization through cross-coupling reactions or condensation processes. This flexibility makes it an attractive building block for chemists aiming to develop complex molecular architectures. Additionally, the nitrile groups present in the propanedinitrile moiety can participate in hydrogen bonding interactions and may influence the compound’s solubility and metabolic stability.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug-like properties. The combination of aromaticity from the indole ring and electrophilic centers from the nitrile and methylidene groups provides a rich chemical space for exploration. Computational studies have begun to shed light on how these structural features might interact with biological targets, offering insights into potential therapeutic applications.

One notable area of investigation involves using 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile as a precursor for more complex molecules. For instance, researchers have explored its utility in generating heterocyclic frameworks that mimic natural products known for their pharmacological effects. By leveraging its reactive sites, scientists can design derivatives with enhanced binding affinity or selectivity for specific receptors or enzymes.

The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available precursors such as indole derivatives and cyanoacetic esters. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing reaction times and improving yields. These improvements are crucial for scaling up production and conducting large-scale screenings in drug discovery programs.

From a computational chemistry perspective, density functional theory (DFT) calculations have been employed to understand the electronic properties of 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile. These studies have revealed insights into its optimized geometry, vibrational modes, and electronic distribution, which are essential for predicting its behavior in biological systems. Such theoretical approaches complement experimental work by providing rapid assessments of molecular interactions without the need for extensive laboratory resources.

The pharmaceutical industry has shown particular interest in indole-based compounds due to their broad spectrum of biological activities. While no direct therapeutic applications have been fully validated for 771574-78-8, its structural motifs align with known pharmacophores that exhibit promising results in preclinical studies. This has positioned it as a compound of interest for academic researchers and industrial chemists alike.

In conclusion, 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile (CAS No. 771574-78-8) represents an intriguing molecule with potential applications across multiple domains of chemical research. Its unique structural features—combining aromaticity with electrophilic centers—make it a versatile scaffold for further exploration. As synthetic techniques continue to evolve and computational methods become more sophisticated, compounds like this one will undoubtedly play a pivotal role in advancing our understanding of molecular interactions and developing new therapeutic strategies.

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